![molecular formula C25H48N2O B14328059 Dodecyl N,N'-dicyclohexylcarbamimidate CAS No. 106694-64-8](/img/structure/B14328059.png)
Dodecyl N,N'-dicyclohexylcarbamimidate
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Overview
Description
Dodecyl N,N’-dicyclohexylcarbamimidate: is an organic compound with the molecular formula C25H48N2O. It is a derivative of carbamimidic acid, where the dodecyl ester is bonded to the N,N’-dicyclohexyl group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl N,N’-dicyclohexylcarbamimidate typically involves the reaction of dodecyl alcohol with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to form the final product .
Industrial Production Methods: Industrial production of Dodecyl N,N’-dicyclohexylcarbamimidate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions: Dodecyl N,N’-dicyclohexylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyl oxides, while reduction can produce dodecylamines .
Scientific Research Applications
Chemistry: In chemistry, Dodecyl N,N’-dicyclohexylcarbamimidate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in peptide synthesis, where it acts as a coupling agent to form peptide bonds .
Biology: In biological research, this compound is used to modify proteins and other biomolecules. It can be used to introduce dodecyl groups into proteins, which can alter their properties and functions .
Medicine: In medicine, Dodecyl N,N’-dicyclohexylcarbamimidate is explored for its potential use in drug delivery systems. Its ability to modify biomolecules makes it a candidate for targeted drug delivery .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is used to synthesize surfactants, lubricants, and other functional materials .
Mechanism of Action
The mechanism of action of Dodecyl N,N’-dicyclohexylcarbamimidate involves its ability to form stable bonds with various substrates. The dodecyl group provides hydrophobic properties, while the N,N’-dicyclohexyl group enhances stability and reactivity. This combination allows the compound to interact with a wide range of molecular targets, including proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used in peptide synthesis and other organic reactions.
Dodecylamine: A simpler compound with similar hydrophobic properties but lacking the carbamimidate functionality.
Uniqueness: Dodecyl N,N’-dicyclohexylcarbamimidate is unique due to its combination of hydrophobic dodecyl and stable N,N’-dicyclohexyl groups. This makes it more versatile and effective in various applications compared to simpler compounds like dodecylamine .
Properties
CAS No. |
106694-64-8 |
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Molecular Formula |
C25H48N2O |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
dodecyl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C25H48N2O/c1-2-3-4-5-6-7-8-9-10-17-22-28-25(26-23-18-13-11-14-19-23)27-24-20-15-12-16-21-24/h23-24H,2-22H2,1H3,(H,26,27) |
InChI Key |
AFUWRKQFOMMILC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
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